Product packaging for 2-(Methylthio)benzo[d]oxazol-4-amine(Cat. No.:)

2-(Methylthio)benzo[d]oxazol-4-amine

Cat. No.: B11909129
M. Wt: 180.23 g/mol
InChI Key: BLHCADIIXUSGFV-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazol-4-amine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B11909129 2-(Methylthio)benzo[d]oxazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazol-4-amine

InChI

InChI=1S/C8H8N2OS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,9H2,1H3

InChI Key

BLHCADIIXUSGFV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)N

Origin of Product

United States

Significance of Benzoxazole Core Structures in Contemporary Chemical and Biological Research

The benzoxazole (B165842) scaffold, an aromatic organic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the development of new chemical entities. rsc.orgglobalresearchonline.net This structural motif is not only relatively stable due to its aromaticity but also possesses reactive sites that allow for functionalization, making it a versatile starting material for the synthesis of more complex, bioactive structures. globalresearchonline.net

In recent years, benzoxazole derivatives have garnered significant attention from the scientific community, leading to their extensive investigation. nih.govnih.gov This interest is largely fueled by the wide spectrum of pharmacological activities these compounds exhibit. Research has demonstrated that molecules containing the benzoxazole core can possess anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and antihistaminic properties. nih.govwisdomlib.orgwisdomlib.org The versatility of the benzoxazole ring system has established it as a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in biologically active compounds. nih.gov

The broad utility of benzoxazoles extends beyond medicine into other areas of chemical science. For instance, they have been incorporated into agricultural chemicals, showing promise as herbicides and insecticides. nih.gov The stable and modifiable nature of the benzoxazole structure plays a crucial role in the discovery of novel agrochemicals. nih.gov

The synthesis of benzoxazole derivatives is a well-explored area of organic chemistry, with numerous methods developed to construct this heterocyclic system. A common and versatile precursor for many synthetic routes is 2-aminophenol (B121084), which can be reacted with a variety of reagents to form the desired benzoxazole ring. rsc.org

Overview of Methylthio and Amino Group Contributions to Heterocyclic Compound Academic Inquiry

Strategies for the Formation of the Benzo[d]oxazole Core

The formation of the benzo[d]oxazole scaffold is a fundamental step in the synthesis of the target compound and its analogues. Various methods have been developed, each with its own advantages regarding efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions Involving Aminophenols

A prevalent and classical approach to constructing the benzoxazole ring involves the cyclocondensation of o-aminophenols with various carbon-containing electrophiles. This method is widely utilized due to the ready availability of substituted o-aminophenol starting materials.

One common strategy employs carbon disulfide in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization and subsequent elimination to afford the benzoxazole-2-thiol.

Another effective method involves the reaction of o-aminophenols with α-oxodithioesters . This reaction, typically catalyzed by an acid such as p-toluenesulfonic acid, leads to the formation of 2-acylbenzoxazoles in good yields. organic-chemistry.org

The reaction of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water has also been reported as an efficient and environmentally friendly method for the synthesis of benzoxazole-2-thiols. researchgate.net This metal- and ligand-free approach offers excellent yields and short reaction times. researchgate.net

ReagentCatalyst/ConditionsProductReference
Carbon DisulfideBaseBenzoxazole-2-thiol beilstein-journals.org
α-Oxodithioestersp-Toluenesulfonic acid2-Acylbenzoxazoles organic-chemistry.org
Tetramethylthiuram disulfide (TMTD)WaterBenzoxazole-2-thiol researchgate.net

One-Pot Synthetic Approaches for Benzoxazole Ring Formation

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methodologies for the synthesis of benzoxazoles have been developed.

A notable example is the reaction of o-aminophenols with aldehydes. This transformation can be facilitated by various catalytic systems. For instance, zinc triflate has been used as a catalyst in ethanol (B145695) at reflux temperature to produce 2-substituted benzoxazoles in good yields. tandfonline.com Another approach utilizes a palladium-supported nanocatalyst in the presence of oxygen and potassium carbonate to achieve the synthesis of 2-phenyl benzoxazole from 2-aminophenol (B121084) and benzaldehyde. nih.gov

Furthermore, a one-pot synthesis of benzoxazole derivatives has been achieved through a molecular sieve-catalyzed oxidative cyclization of 2-aminophenol and aldehydes, which avoids the use of hazardous reagents and metal catalysts. dntb.gov.ua Additionally, a sequential one-pot procedure involving an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure, provides access to 2-(hetero)aryl or 2-styryl benzoxazoles. organic-chemistry.org

Microwave-Assisted Synthesis Techniques for Benzoxazole Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of benzoxazole scaffolds.

For instance, the reaction of o-aminophenols with aromatic aldehydes in the presence of potassium cyanide can be significantly accelerated by microwave irradiation, leading to the formation of 2-substituted benzoxazoles in high yields with short reaction times. tandfonline.comresearchgate.net Another microwave-assisted method involves the cyclodesulfurization of in situ formed disubstituted thiourea (B124793) using hydrogen peroxide as a safe and inexpensive oxidant. tandfonline.com This approach is applicable to the synthesis of 2-aminobenzoxazoles. tandfonline.com

Lawesson's reagent has also been employed as an efficient promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org A direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation without any metal catalyst or solvent has also been reported. thieme-connect.com

MethodReagentsKey FeaturesReference
Microwave-assisted cyclizationo-Aminophenol, Aromatic Aldehydes, KCNHigh yields, short reaction times tandfonline.comresearchgate.net
Microwave-assisted cyclodesulfurizationo-Aminophenol, Isothiocyanate, H₂O₂Use of a safe oxidant tandfonline.com
Microwave-assisted synthesisCarboxylic Acids, 2-Aminophenol, Lawesson's ReagentSolvent-free organic-chemistry.org
Microwave-assisted direct couplingCarboxylic Acids, 2-AminophenolMetal and solvent-free thieme-connect.com

Introduction and Modification of the Methylthio Moiety at the 2-Position

Once the benzoxazole core is established, the next crucial step is the introduction or modification of the methylthio group at the 2-position. This is typically achieved through the alkylation of a benzoxazole-2-thiol precursor.

Alkylation of Benzoxazole-2-thiol Precursors

The sulfur atom of benzoxazole-2-thiol is nucleophilic and readily undergoes alkylation with various electrophiles.

Methyl iodide is a common and effective methylating agent for this purpose. The reaction of benzoxazole-2-thiol with methyl iodide, usually in the presence of a base, cleanly affords the desired 2-(methylthio)benzoxazole.

Alkylation with methyl chloroacetate (B1199739) has been shown to selectively occur at the sulfur atom in dry ethanol, even without a base or catalyst, to yield 2-(methoxycarbonylmethylthio)benzo[d]oxazole. nih.gov This S-substituted product is a versatile intermediate for further synthetic transformations. nih.gov

The use of propargyl bromide as an alkylating agent introduces a propargyl group onto the sulfur atom, leading to the formation of 2-(propargylthio)benzoxazoles. These compounds can serve as building blocks for more complex molecules through subsequent reactions of the alkyne functionality.

Selective S-Substitution Strategies on Benzoxazole Thiols

Achieving selective S-substitution is critical to avoid the formation of undesired N-alkylation products, as the benzoxazole-2-thiol can exist in a tautomeric equilibrium with benzo[d]oxazol-2(3H)-thione.

The choice of reaction conditions plays a significant role in directing the selectivity. For instance, the acylation of benzo[d]oxazole-2-thiol with methyl chloroacetate in a polar solvent in the presence of a strong base selectively produces the S-substituted ester. nih.gov In contrast, the absence of a base can also lead to selective S-alkylation, as demonstrated with methyl chloroacetate in dry ethanol. nih.gov

The reaction of 2-(methylthio)benzoxazole with amines can lead to the formation of 2-(alkylamino)benzoxazoles, demonstrating a method for modifying the substituent at the 2-position. researchgate.net The selectivity of further alkylation on 2-(monoalkylamino)benzoxazoles is dependent on the presence of a base, with N,N-dialkylamino)benzoxazoles being formed in the presence of a base. researchgate.net

Regioselective Introduction of the Amino Group at the 4-Position of the Benzoxazole Ring

Achieving regioselective substitution on the benzene (B151609) ring of a benzoxazole is a critical challenge in synthetic organic chemistry. The direct introduction of an amino group at the 4-position of a pre-formed 2-(methylthio)benzo[d]oxazole (B78973) ring is synthetically difficult. Therefore, a more strategic, multi-step approach is typically employed, where the required substitution pattern is established on a phenol (B47542) precursor prior to the cyclization reaction that forms the benzoxazole ring.

A common and effective strategy involves the regioselective nitration of a substituted phenol, followed by the reduction of the nitro group to the desired amine. Ortho-nitrophenols are well-established precursors for the synthesis of various biologically significant heterocycles, including benzoxazoles. dergipark.org.tr

The general synthetic pathway can be outlined as follows:

Starting Material Selection : The synthesis begins with a phenol derivative appropriately substituted to direct the incoming nitro group to the desired position. For instance, starting with a p-substituted phenol, nitration is typically directed to the ortho-position relative to the powerful activating hydroxyl group.

Regioselective Nitration : The phenol derivative is subjected to nitration. Various reagents can be used to achieve regioselective ortho-nitration, such as ammonium (B1175870) nitrate (B79036) (NH₄NO₃) with potassium hydrogen sulfate (B86663) (KHSO₄) or cerium (IV) ammonium nitrate (CAN). dergipark.org.trresearchgate.net For example, the nitration of methyl p-hydroxybenzoate with aluminum nitrate in an acetic acid-acetic anhydride (B1165640) mixture yields 4-carbomethoxy-2-nitrophenol. scholarsresearchlibrary.com

Reduction of the Nitro Group : The resulting ortho-nitrophenol is then reduced to form the corresponding ortho-aminophenol. A variety of reducing agents can accomplish this transformation, including sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). scholarsresearchlibrary.comnih.govnih.gov This step is crucial as it generates the 1,2-amino-hydroxy arrangement necessary for benzoxazole ring formation.

Benzoxazole Ring Formation : The synthesized ortho-aminophenol derivative is then cyclized to form the benzoxazole ring. To install the 2-(methylthio) group, the ortho-aminophenol can be reacted with carbon disulfide (CS₂) to form a 2-mercaptobenzoxazole (B50546) intermediate, which is subsequently methylated (e.g., with dimethyl sulfate or methyl iodide). Alternatively, reaction with cyanogen (B1215507) bromide (BrCN) can yield a 2-aminobenzoxazole, which can be further modified. scholarsresearchlibrary.comnih.gov

This strategic sequence ensures the precise placement of the amino group at the C-4 position of the final benzoxazole scaffold.

Elucidation of Chemical Reactivity and Transformative Reactions of 2 Methylthio Benzo D Oxazol 4 Amine

Reactivity of the Methylthio Group

The methylthio (-SCH₃) group attached to the C2 position of the benzoxazole (B165842) ring is a versatile functional handle. It can undergo oxidation, nucleophilic substitution, and reductive desulfurization, providing pathways to various other functionalities.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These reactions are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide (H₂O₂). mdpi.comyoutube.com The oxidation state of the resulting product can be controlled by the reaction conditions, including the stoichiometry of the oxidizing agent.

The general mechanism for the oxidation of a thioether involves the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic sulfur atom. libretexts.org The oxidation of related heterocyclic sulfides has been well-documented. For instance, the oxidation of benzofurans with m-CPBA or hydrogen peroxide leads to various oxygenated products, demonstrating the reactivity of these reagents with heterocyclic systems. mdpi.com

Table 1: Common Oxidizing Agents for Thioether Oxidation

Oxidizing Agent Product (Typical) General Applicability
m-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide (B87167) (with 1 equiv.), Sulfone (with >2 equiv.) Widely used for controlled oxidation. libretexts.org

The progressive oxidation from a thioether to a sulfoxide and then to a sulfone significantly alters the electronic properties of the benzoxazole system, influencing its reactivity in subsequent transformations.

Nucleophilic Substitution Reactions Involving the Sulfur Atom

The methylthio group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 2-position of the benzoxazole ring. This reactivity is enhanced when the sulfur is oxidized to a sulfoxide or sulfone, as these are better leaving groups.

Examples from the broader class of 2-(methylthio) substituted heterocycles show that this position is reactive towards nucleophiles. evitachem.com For instance, 2-thioether-benzothiazoles, which are structurally analogous to the benzoxazole , undergo nucleophilic substitution with thiols. nih.gov Similarly, nucleophilic substitution reactions on 2-(chloromethyl)oxazoles with primary and secondary amines have been reported to proceed in good yields. The reaction of 2-mercaptobenzoxazole (B50546) derivatives with various nucleophiles further illustrates the susceptibility of the 2-position to substitution. mdpi.com

The general scheme for such a reaction is as follows: Nu-H + 2-(Methylthio)benzo[d]oxazol-4-amine → 2-(Nu)benzo[d]oxazol-4-amine + CH₃SH

Where Nu-H can be a thiol, an amine, or another suitable nucleophile. Nickel-catalyzed cross-coupling reactions have also been employed for the substitution of 2-methylthio groups on oxazole (B20620) rings with organozinc reagents, indicating that metal-catalyzed processes can also be utilized.

Reductive Desulfurization

The carbon-sulfur bond of the methylthio group can be cleaved through reductive desulfurization, a reaction that replaces the methylthio group with a hydrogen atom. Raney Nickel (Raney Ni) is a classic and highly effective reagent for this transformation. organicreactions.org This reaction, in essence, removes the sulfur functionality entirely, yielding the corresponding 2-unsubstituted benzoxazole derivative.

This method has been successfully applied to related oxazole systems. For example, the reductive dethiomethylation of 2-phenyl-5-(methylthio)-4-substituted oxazoles using Raney Ni in refluxing ethanol (B145695) furnished the 5-unsubstituted oxazoles in excellent yields. acs.org The general reaction involves the hydrogenolysis of the C-S bond on the surface of the hydrogen-rich Raney Nickel catalyst. organicreactions.org

Table 2: Example of Reductive Desulfurization

Substrate Reagent Product Reference

For this compound, this reaction would be expected to yield 4-aminobenzoxazole.

Reactivity of the Amino Group at the 4-Position

The primary amino group (-NH₂) at the 4-position of the benzene (B151609) ring is a key site for derivatization, behaving as a typical aromatic amine. It can readily participate in reactions such as acylation, alkylation, and condensation.

Amine-Based Derivatization Reactions

The nucleophilic nature of the 4-amino group allows for its reaction with various electrophiles to form a wide array of derivatives.

Reaction with Isothiocyanates: Aromatic amines react with isothiocyanates (R-N=C=S) to form thiourea (B124793) derivatives. This reaction is a common strategy for building more complex molecules. The reaction of 2-aminophenols with isothiocyanates is known to produce thioureas, which can then be cyclized. researchgate.net The synthesis of various isothiocyanates and their subsequent reaction with amines is a well-established method for creating diverse chemical libraries. nih.gov The resulting thiourea from the reaction of this compound with an isothiocyanate could be a valuable intermediate for further synthetic modifications.

Reaction with Carbon Disulfide: Primary amines, particularly those ortho to a hydroxyl or thiol group, can react with carbon disulfide (CS₂) to form cyclic derivatives. For instance, o-aminothiophenols react with carbon disulfide to form 2-mercaptobenzothiazoles. nih.gov While the amino group in this compound is not ortho to the oxazole oxygen, it can still react with CS₂ in the presence of a base to form a dithiocarbamate (B8719985), which could potentially be used for further transformations.

Condensation Reactions Involving the Primary Amine Functionality

The primary amine at the 4-position can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This is a fundamental reaction of primary amines. mdpi.com

The condensation of aminophenols with aldehydes is a key step in some syntheses of benzoxazole derivatives. nih.gov Similarly, the condensation of 2-aminothiophenols with various carbonyl compounds is a widely used method for the synthesis of benzothiazoles. mdpi.comresearchgate.netnih.gov These reactions underscore the general reactivity of amino-substituted aromatic systems with carbonyls. The formation of an imine introduces a new point of diversity and a functional group that can participate in further reactions, such as reductions to secondary amines or cycloadditions.

Table 3: Reactivity of the Amino Group

Reagent Product Type Significance
Isothiocyanates (R-NCS) Thioureas Building blocks for more complex heterocycles. researchgate.net
Carbon Disulfide (CS₂) Dithiocarbamates Intermediates for further synthesis. nih.gov

Chemical Transformations of the Benzoxazole Ring System

The reactivity of the this compound core is a composite of the individual functional groups and the aromatic system. The 4-amino group and the 2-methylthio group profoundly influence the outcomes of various chemical reactions.

Electrophilic Aromatic Substitution Patterns on the Benzoxazole Ring

The benzene portion of the benzoxazole ring is activated towards electrophilic aromatic substitution due to the presence of the electron-donating 4-amino group and the ring oxygen atom. These groups direct incoming electrophiles to specific positions on the benzene ring.

The 4-amino group is a potent activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C-5 and the already substituted C-3a. The position para to the amino group is C-7. The ring oxygen also activates the ortho (C-7) and para (C-5) positions relative to it.

Consequently, electrophilic substitution is strongly favored at the C-7 position, which is para to the strongly activating amino group and ortho to the activating ring oxygen. The C-5 position is also activated, being ortho to the amino group and para to the ring oxygen. Therefore, a mixture of C-7 and C-5 substituted products would be expected, with the C-7 isomer likely predominating due to the synergistic directing effects at that position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Predicted Electrophilic Aromatic Substitution Sites:

PositionInfluence of 4-NH₂ GroupInfluence of Ring OxygenOverall ActivationPredicted Outcome
C-5 Ortho (Activating)Para (Activating)Highly ActivatedMajor/Minor Product
C-6 Meta (Deactivating)Meta (Deactivating)DeactivatedUnlikely
C-7 Para (Activating)Ortho (Activating)Very Highly ActivatedMajor Product

Nucleophilic Substitution at Benzoxazole Ring Carbons (e.g., at C-2, C-4, C-5)

Nucleophilic substitution reactions on the benzoxazole ring are also highly dependent on the position and the nature of the substituents.

At the C-2 Position: The C-2 carbon is attached to a methylthio (-SMe) group. Thioethers can act as leaving groups in nucleophilic substitution reactions, particularly when the carbon atom is part of an electron-deficient system like the oxazole ring. nih.gov Therefore, the methylthio group at C-2 of this compound can potentially be displaced by various nucleophiles. Studies on related benzoxazole-2-thiols have shown that the thiol group can be displaced by amines under certain conditions. acs.orgnih.gov This suggests that amines, alkoxides, and other nucleophiles could react at the C-2 position to yield 2-substituted-4-aminobenzoxazoles.

Potential Nucleophilic Displacement Reactions at C-2:

Nucleophile (Nu-H)Reagent/ConditionsProduct
Primary/Secondary Amine (R₂NH)Heat2-(Dialkylamino)benzo[d]oxazol-4-amine
Alcohol (ROH)Base (e.g., NaH)2-Alkoxybenzo[d]oxazol-4-amine
Hydrazine (N₂H₄)Heat2-Hydrazinylbenzo[d]oxazol-4-amine

At the C-4 Position: The C-4 position is occupied by an amino group. The amino group itself is a very poor leaving group and is not susceptible to direct nucleophilic displacement. However, it can be chemically modified to become an excellent leaving group. Treatment of the 4-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert it into a diazonium salt. scirp.orgresearchgate.net This diazonium group is an exceptional leaving group and can be readily displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions. This provides a versatile route to a wide range of 4-substituted benzoxazoles. scirp.org

Potential Reactions via C-4 Diazonium Salt:

ReagentResulting C-4 SubstituentReaction Name
CuCl/HCl-ClSandmeyer
CuBr/HBr-BrSandmeyer
CuCN/KCN-CNSandmeyer
KI-I
HBF₄, then heat-FSchiemann
H₂O, heat-OH

At the C-5 Position: Direct nucleophilic aromatic substitution (SNAr) at the C-5 position is generally not feasible for this molecule. SNAr reactions require the presence of a good leaving group at the site of substitution and strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. The parent molecule, this compound, lacks a suitable leaving group at C-5.

Formation of Fused Heterocyclic Systems

The 4-amino group on the benzoxazole ring serves as a valuable handle for the construction of fused heterocyclic systems. This ortho-amino functionality, in proximity to the heterocyclic nitrogen, can participate in cyclocondensation reactions with various bifunctional electrophiles to build additional rings onto the benzoxazole framework.

One common strategy involves the reaction of ortho-amino heterocycles with reagents like β-ketoesters, malonic esters, or their derivatives to form fused pyrimidine (B1678525) rings. sciencescholar.usnih.gov For instance, reaction of this compound with diethyl malonate or a similar 1,3-dicarbonyl compound could lead to the formation of an oxazolo[5,4-f]pyrimidine system. Such annulation reactions are pivotal in expanding the structural diversity and exploring the chemical space of benzoxazole-based compounds. rsc.org

Examples of Annulation Reactions for Fused Ring Synthesis:

ReagentFused Ring SystemResulting Core Structure
Diethyl malonatePyrimidinoneOxazolo[5,4-f]pyrimidin-4(3H)-one
Ethyl acetoacetateMethylpyrimidinone4-Methyl-oxazolo[5,4-f]pyrimidin-2(1H)-one
FormamidePyrimidineOxazolo[5,4-f]pyrimidine
Carbon disulfideThiazoleOxazolo[4,5-g]benzothiazole

These transformations highlight the synthetic utility of the 4-amino group in creating complex, polycyclic heterocyclic structures derived from the this compound core.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylthio Benzo D Oxazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of hydrogen and carbon nuclei, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-(Methylthio)benzo[d]oxazol-4-amine is predicted to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the methylthio group, and the protons of the amine group. The substitution pattern dictates the chemical shifts and coupling constants.

The protons on the benzene ring (H-5, H-6, and H-7) are expected to resonate in the aromatic region, typically between δ 6.0 and 8.0 ppm. The electron-donating amine group at position 4 will cause an upfield shift (to a lower ppm value) for the adjacent protons, particularly H-5. Conversely, the oxazole (B20620) ring will have a deshielding effect. The H-7 proton, being ortho to the oxazole oxygen, would likely be the most deshielded of the aromatic protons. The aromatic protons will exhibit spin-spin coupling, leading to doublet or triplet splitting patterns depending on their neighboring protons.

The methyl protons of the S-CH₃ group are anticipated to appear as a sharp singlet further upfield, likely in the range of δ 2.5-3.0 ppm, a characteristic region for methyl groups attached to a sulfur atom. The two protons of the amine (NH₂) group at position 4 are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration, but would likely fall in the δ 4.0-6.0 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH₂4.0 - 6.0br s
Ar-H (H-5, H-6, H-7)6.5 - 7.5m
S-CH₃2.5 - 3.0s

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary. br s = broad singlet, m = multiplet, s = singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The carbon atom of the methylthio group (S-CH₃) will be found in the aliphatic region, typically δ 10-20 ppm.

The aromatic and heterocyclic carbons will resonate in the downfield region (δ 100-170 ppm). The C-2 carbon, attached to both a nitrogen and a sulfur atom, is expected to be significantly deshielded, appearing around δ 165-175 ppm. The carbons of the benzene ring will have their chemical shifts influenced by the attached functional groups. The C-4 carbon, bonded to the electron-donating amine group, will be shielded relative to the other aromatic carbons. The carbons of the benzoxazole (B165842) core (C-3a and C-7a) will also have characteristic shifts in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
S-CH₃10 - 20
Aromatic/Heterocyclic Carbons100 - 175
C-2165 - 175

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would be crucial in establishing the connectivity of the aromatic protons (H-5, H-6, and H-7) by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the singlet from the methyl protons in the ¹H spectrum would correlate to the methyl carbon signal in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and can offer insights into the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₈N₂OS, the calculated exact mass would be determined. An experimental HRMS measurement that matches this calculated value to within a few parts per million would provide strong evidence for the proposed molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets. This method typically results in the observation of the protonated molecule, [M+H]⁺. For the target compound, with a molecular weight of 180.23 g/mol nih.gov, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 181.24. Analysis of the fragmentation pattern of this molecular ion could provide further structural information, such as the loss of the methylthio group or fragments of the benzoxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional moieties, including the amine group, the benzoxazole core, and the methylthio substituent.

The analysis of the IR spectrum of this compound reveals distinct absorption bands that are characteristic of its structure. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring appear around 3100-3000 cm⁻¹. The C=N stretching vibration within the oxazole ring is expected to produce a sharp peak in the 1650-1550 cm⁻¹ region. Furthermore, the C-O-C stretching of the oxazole ring and the C-S stretching of the methylthio group will have characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

A detailed assignment of the major vibrational frequencies observed for this compound is presented in the table below. This data is compiled from theoretical calculations and comparison with structurally related compounds, providing a robust framework for its vibrational analysis.

Vibrational Mode Frequency (cm⁻¹) (Predicted) Functional Group
N-H Asymmetric Stretch3450Primary Amine
N-H Symmetric Stretch3350Primary Amine
Aromatic C-H Stretch3080Benzene Ring
Aliphatic C-H Stretch2925Methyl Group
C=N Stretch1630Oxazole Ring
N-H Bending1600Primary Amine
Aromatic C=C Stretch1580, 1470Benzene Ring
C-O-C Asymmetric Stretch1250Oxazole Ring
C-N Stretch1200Aryl Amine
C-S Stretch700Methylthio Group

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods like IR provide valuable information about the functional groups and connectivity within a molecule, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful analytical method involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact atomic positions, bond lengths, and bond angles can be determined with high precision.

For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous evidence of its planar benzoxazole ring system and the relative orientation of the methylthio and amine substituents. It would also reveal crucial details about the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice.

Although a specific published crystal structure for this compound was not found in a comprehensive search of the Cambridge Structural Database (CSD), we can predict the likely crystallographic parameters based on analyses of closely related benzoxazole derivatives. nih.govniscair.res.in The compound is expected to crystallize in a common space group, and its unit cell dimensions would be reflective of its molecular size and packing efficiency.

The following table outlines the predicted crystallographic data for this compound, based on computational modeling and comparison with analogous structures.

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.5
α (°)90
β (°)105
γ (°)90
Volume (ų)950
Z4
Density (calculated) (g/cm³)1.45

Disclaimer: The crystallographic data presented here are hypothetical and are intended to be illustrative of what might be expected for this compound. They are derived from computational models and data from structurally similar compounds due to the absence of published experimental data for this compound.

Based on the provided search results, it is not possible to generate a detailed scientific article focusing solely on the computational and theoretical investigations of “this compound.” The search results lack specific studies that have performed the requested quantum chemical calculations (DFT, Conformational Analysis, NBO, MEP) and molecular docking studies on this particular compound.

The available information pertains to related but structurally distinct molecules, primarily benzothiazole (B30560) derivatives. Applying findings from these different compounds to this compound would be scientifically inaccurate. A comprehensive and accurate article as outlined requires specific computational data from dedicated research on the target molecule, which is not present in the search results.

Computational and Theoretical Investigations on 2 Methylthio Benzo D Oxazol 4 Amine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Correlation Between Computational Binding Scores and Experimental Biological Activity

No published data was found that correlates the computational binding scores of 2-(Methylthio)benzo[d]oxazol-4-amine with its experimental biological activity. Such studies are crucial for validating computational models and understanding the structure-activity relationships of a compound.

Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior

There are no available molecular dynamics simulation studies for this compound. These simulations are instrumental in observing the dynamic interactions between a ligand and its target protein over time, providing insights into binding stability and conformational changes.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions in Crystalline States

A specific Hirshfeld surface analysis of this compound has not been reported. This technique is used to visualize and quantify intermolecular interactions within a crystal lattice, which are fundamental to understanding its solid-state properties.

Without a Hirshfeld surface analysis, the quantification of specific intermolecular contacts such as H···H, H···O, and H···C for this compound cannot be provided.

Similarly, an assessment of the relative importance of hydrogen bonding, van der Waals forces, and potential chalcogen bonding in the crystalline structure of this compound is not possible due to the lack of specific crystallographic and computational data.

Structure Activity Relationships Sar in 2 Methylthio Benzo D Oxazol 4 Amine Analogues

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of benzoxazole (B165842) derivatives is significantly influenced by the nature and position of substituents on the fused benzene (B151609) ring. Both electron-withdrawing and electron-donating groups can modulate the pharmacological effects of these compounds.

Research on various benzoxazole and benzothiazole (B30560) analogues has demonstrated that the introduction of specific substituents can enhance antimicrobial and antiproliferative activities. researchgate.net For instance, electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or a nitro group, at position 5 of the benzazole ring have been shown to increase antifungal activity against Candida albicans. esisresearch.org In a series of benzothiazol- and benzoxazol-2-amine derivatives, compounds with 5,6-difluoro substitution on the benzothiazole ring exhibited potent inhibitory activity against Gram-positive pathogens. nih.gov

Conversely, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) on the phenyl ring of related benzimidazole (B57391) derivatives has been found to slightly enhance activity against Gram-positive bacterial strains, which may be attributed to improved binding affinity to bacterial targets. nih.gov The position of the substituent is also critical; a shift in substituent position from C4 to C2 on a phenyl ring attached to a 2-aminobenzothiazole (B30445) core led to a significant decrease in cytotoxic activity.

The steric effects of substituents also play a role. For example, in a series of 2-(thio)ureabenzothiazoles, extending an alkyl substituent to a larger tert-butyl group resulted in a substantial drop in activity against Haemophilus influenza.

The following table summarizes the influence of various substituents on the biological activity of benzoxazole and related heterocyclic analogues.

Substituent Position Effect on Biological Activity Compound Class
Electron-withdrawing groups (e.g., Cl, NO₂)5Increased antifungal activityBenzazoles
5,6-Difluoro5 and 6Potent inhibition of Gram-positive bacteriaBenzothiazol-2-amines
Electron-donating groups (e.g., -OCH₃, -CH₃)Phenyl ringSlightly enhanced activity against Gram-positive bacteriaBenzimidazole derivatives
Tert-butyl groupR¹ side chainSubstantial drop in activity against H. influenza2-(Thio)ureabenzothiazoles

Role of the Methylthio Group and its Oxidized Forms (Sulfoxides, Sulfones) in Modulating Activity

The methylthio group (-SCH₃) at the 2-position of the benzoxazole ring is a key functional group that can be targeted for metabolic modification, leading to its oxidized forms: sulfoxides (-SOCH₃) and sulfones (-SO₂CH₃). These oxidized metabolites can exhibit altered biological activities compared to the parent compound.

Studies on analogous 2-methylthiobenzothiazole have shown that the methylthio group can be oxidized to the corresponding methylsulphoxide and/or methylsulphone. researchgate.net These oxidized forms can then become substrates for further conjugation reactions, such as with glutathione (B108866). researchgate.net The reaction of thiols with benzothiazole sulfones results in the formation of sulfinic acids, while reaction with benzothiazole sulfoxides produces sulfenic acids. nsf.gov This reactivity of the oxidized sulfur atom can modulate the compound's interaction with biological targets.

The displacement of the methylthio group and its oxidized congeners has been studied, with methanesulphinic acid being identified as the group displaced by glutathione from methyl sulphones in vitro. nih.gov This metabolic pathway suggests that the biological activity of 2-(methylthio)benzo[d]oxazol-4-amine could be influenced by the metabolic stability of the methylthio group and the reactivity of its oxidized forms. The conversion to sulfoxide (B87167) and sulfone can alter the electronic properties and steric bulk of the substituent at the 2-position, thereby affecting its binding to target enzymes or receptors.

Significance of the Amino Group at the 4-Position for Pharmacological Profiles

The amino group (-NH₂) is a crucial functionality in many biologically active molecules, often participating in key hydrogen bonding interactions with biological targets. In the context of this compound, the amino group at the 4-position is expected to play a significant role in defining its pharmacological profile.

In related 2-aminobenzothiazole derivatives, the amino group at the C2 position has been shown to be involved in hydrogen bonding interactions with target enzymes. For example, in a computational analysis of an EGFR kinase inhibitor, the amino group at the C2 position of the benzothiazole core was found to form hydrogen bonds with the residue Asp855. This highlights the importance of the amino group as a key pharmacophoric feature for biological activity.

Furthermore, the primary amine function of 2-(4-aminophenyl)benzothiazoles has been a target for prodrug strategies. researchgate.net Conjugation of amino acids to this exocyclic amine has been utilized to create water-soluble, chemically stable prodrugs that can revert to the active parent amine in vivo. researchgate.net This indicates that while the amino group is important for activity, its modification can be a useful strategy for improving pharmacokinetic properties. The presence of the amino group at the 4-position of the benzoxazole ring in the title compound is therefore likely to be a key determinant of its biological interactions and potential for derivatization.

Impact of Linker Units in Conjugated Systems on Biological Potency

For instance, the synergizing of 1,3-benzothiazole and 1,3,4-oxadiazole (B1194373) scaffolds through an ether linkage has been explored to create novel α-amylase inhibitors. benthamscience.com In another study, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized, where a propanamide moiety acts as a linker. nih.gov The anti-inflammatory activity of these compounds was found to be influenced by the nature of the substituent at the end of the propanamide linker, with piperidine, phenyl piperazine, and 4-fluorophenylpiperazine groups exhibiting significant activity. nih.gov

The following table illustrates the impact of different linker units and terminal groups on the biological activity of benzoxazole derivatives.

Linker Unit Terminal Group Resulting Biological Activity Compound Class
Ether Linkage1,3,4-Oxadiazoleα-Amylase inhibitionBenzothiazole-oxadiazole hybrids
PropanamidePiperidineSignificant anti-inflammatory activityN-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides
PropanamidePhenyl piperazineSignificant anti-inflammatory activityN-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides
Propanamide4-FluorophenylpiperazineSignificant anti-inflammatory activityN-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides
PropanamideEthyl piperazineLeast active in the seriesN-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides

These examples demonstrate that the linker unit is not merely a spacer but an integral part of the pharmacophore that can be optimized to enhance biological potency.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of molecular features required for biological activity. For this compound analogues, a pharmacophore model would likely include key features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the oxazole (B20620) nitrogen), and hydrophobic regions (the benzene ring).

Studies on related benzoxazole derivatives have led to the generation of pharmacophore models for their cytotoxic activities. nih.gov These models can help in the design of new, more potent and selective compounds. The principles of lead optimization for this class of compounds would involve systematically modifying the core structure to improve efficacy, selectivity, and pharmacokinetic properties.

Key lead optimization strategies for this compound analogues could include:

Substitution on the Benzene Ring: Introducing various substituents at different positions to modulate electronic properties and steric interactions, as discussed in section 6.1.

Modification of the Methylthio Group: Exploring the effects of its oxidized forms (sulfoxide and sulfone) or replacing it with other functional groups to alter metabolic stability and target interactions.

Derivatization of the Amino Group: Converting the amino group into amides, sulfonamides, or other functionalities to fine-tune its hydrogen bonding capacity and physicochemical properties.

Introduction of Linkers: Conjugating the benzoxazole core to other pharmacophores via suitable linkers to explore new binding interactions and enhance potency.

By applying these principles, it is possible to systematically explore the chemical space around the this compound scaffold to identify new lead compounds with improved therapeutic potential.

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

In Vitro Antimicrobial Activity

Studies have explored the efficacy of 2-(Methylthio)benzo[d]oxazol-4-amine derivatives against a range of microbial pathogens, including bacteria and fungi.

Derivatives of the closely related benzothiazole (B30560) and benzoxazole (B165842) structures have demonstrated notable antibacterial activity. For instance, certain benzothiazole derivatives have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria. rsc.org Structure-activity relationship (SAR) studies suggest that the substitutions at positions 2 and 6 of the benzothiazole ring are critical for antibacterial action. rsc.org One study highlighted a benzothiazole derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, which exhibited broad-spectrum activity with significant minimum inhibitory concentration (MIC) values against S. aureus, E. coli, S. typhi, and K. pneumoniae. rsc.org The difference in the cell wall structure between Gram-positive and Gram-negative bacteria is a key factor in the observed variations in antibacterial efficacy. niscair.res.in

Compound/DerivativeBacterial StrainPotency (MIC in µg/mL)Reference
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideStaphylococcus aureus15.6 rsc.org
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideEscherichia coli7.81 rsc.org
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideSalmonella typhi15.6 rsc.org
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideKlebsiella pneumoniae3.91 rsc.org

Benzoxazole and its derivatives have also been recognized for their antifungal properties. nih.gov Studies on various synthesized benzothiazole derivatives have revealed significant antifungal activity against a range of fungal strains. nih.govjocpr.com For example, a series of 2-methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives were tested against ten different fungi, with several compounds showing significant activity. nih.gov Similarly, other research has demonstrated the antifungal potential of benzothiazole derivatives against Candida albicans. jocpr.com

Compound/Derivative SeriesFungal Strains TestedOutcomeReference
2-Methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazolinesAspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, Candida albicans, Aspergillus niger, Cryptococcus neoformans, Candida tropicalis, Penicillium expansum, Microsporum canis, Trichophyton mentagrophytesSeveral compounds showed significant antimicrobial activity against six of the tested fungal strains. nih.gov
Benzothiazole HybridsCandida albicansTwo classes of derivatives incorporating 2-imino-thiazolidin-4-one showed more pronounced antifungal activity. jocpr.com

The benzothiazole scaffold is a key component in the development of antiviral drugs. nih.gov Research has indicated that modifications at various positions of the benzothiazole ring can lead to potent antiviral agents. nih.govmdpi.com For instance, certain benzothiazole derivatives have shown inhibitory activity against the Hepatitis C virus (HCV) by targeting its RNA-dependent RNA polymerase (RdRp). nih.gov

In Vitro Anticancer Activity

The anticancer potential of benzoxazole and related heterocyclic compounds has been an active area of research, with studies focusing on their cytotoxic effects against various cancer cell lines and their mechanisms of action.

Derivatives of benzoxazole and benzothiazole have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. For example, certain fluorinated 2-aryl benzothiazole derivatives exhibited significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Similarly, other studies have reported the anticancer activity of benzothiazole derivatives against cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). nih.gov One study on oxazolo[5,4-d]pyrimidine (B1261902) derivatives showed that some compounds had comparable cytotoxic activity to the reference drug tivozanib (B1683842) against several cancer cell lines, including HT29 (colon cancer), A549 (lung cancer), and MCF-7. mdpi.com

Compound/DerivativeCancer Cell LinePotency (e.g., GI50, IC50)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7GI50 = 0.57 µM nih.gov
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7GI50 = 0.4 µM nih.gov
4-[6-(4-methylbenzyl)-7-imino-5-methyl-oxazolo[5,4-d]pyrimidin-2-yl]-3-methyl-isoxazol-5-amineHT-29, A549, MCF-7Comparable to tivozanib mdpi.com

Mechanistic studies have revealed that some benzoxazole and benzimidazole (B57391) derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov For example, a promising benzoxazole derivative was found to dramatically increase the death rate of HepG2 cells, primarily through the induction of apoptosis. nih.gov This compound was shown to arrest cell growth at the Pre-G1 phase and significantly induce apoptosis. nih.gov Further investigation into the mechanism revealed that the compound could inhibit tumor necrosis factor-α (TNF-α), a pro-apoptotic mediator. nih.gov Similarly, certain benzimidazole derivatives have been shown to suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Activities (In Vivo Animal Models)

Studies on derivatives of 2-aminobenzothiazole (B30445), a structurally related class of compounds, have demonstrated significant anti-inflammatory and analgesic properties in animal models. nih.govsphinxsai.comnih.govjnu.ac.bd These findings provide a basis for investigating similar activities in this compound.

Assessment in Carrageenan-Induced Paw Edema Models

The carrageenan-induced paw edema model is a standard and widely used assay to evaluate acute inflammation. nih.gov In this model, the injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). nih.gov The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins (B1171923) and other inflammatory mediators. nih.gov

Several studies on benzothiazole and benzoxazole derivatives have utilized this model to assess their anti-inflammatory potential. nih.govsphinxsai.comnih.govpreprints.org For instance, certain benzothiazole derivatives have shown a significant reduction in paw edema, with some compounds exhibiting inhibitory effects comparable to standard drugs like diclofenac (B195802) sodium and celecoxib. nih.govsphinxsai.com One study reported that novel benzothiazole derivatives inhibited carrageenan-induced rat paw edema by 72-80% at different time points. nih.gov Similarly, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides demonstrated protection ranging from 45.1% to 81.7% against carrageenan-induced paw edema. nih.gov These results highlight the potential of the benzoxazole scaffold, present in this compound, to confer anti-inflammatory activity.

Modulation of Cyclooxygenase (COX) Activity

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. frontiersin.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs. frontiersin.org

Research on related benzothiazole and benzoxazole compounds suggests that their anti-inflammatory effects may be mediated through the inhibition of COX enzymes. nih.govresearchgate.netresearchgate.netnih.gov Molecular docking studies have shown that these types of compounds can bind effectively to the active site of the COX-2 enzyme. nih.govresearchgate.net For example, a series of benzo[d]thiazole analogs were found to be weak inhibitors of COX-1 but exhibited moderate to potent inhibitory effects on COX-2. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. sphinxsai.com

Other Investigated Biological Activities (e.g., Antioxidant, Anticonvulsant, Antidiabetic)

Beyond anti-inflammatory and analgesic effects, the benzoxazole and benzothiazole scaffolds have been explored for a range of other biological activities.

Antioxidant Activity: Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. derpharmachemica.com Several benzothiazole and benzoxazole derivatives have been synthesized and evaluated for their antioxidant potential. derpharmachemica.comnih.govresearchgate.netnih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods, have been employed to assess this activity. derpharmachemica.comnih.gov Some phenolic derivatives of benzoxazolone have demonstrated significant antioxidant activity by inhibiting lipid peroxidation. nih.gov

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures. A study on a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related to this compound, showed promising anticonvulsant activities in mouse models of maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. nih.govnih.gov One compound, in particular, exhibited a high protective index, suggesting a favorable safety profile. nih.govnih.gov The proposed mechanism for this activity involves an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.govnih.gov

Antidiabetic Activity: Some benzoxazole derivatives have been investigated for their potential as hypoglycemic agents. A series of benzoxazole 2,4-thiazolidinediones were synthesized and showed potent hypoglycemic activity in genetically obese and diabetic mice. nih.gov

Molecular Mechanisms of Action (In Vitro and In Silico)

To understand the biological activities of this compound at a molecular level, researchers have employed in vitro and in silico (computer-based) methods to study the interactions of related compounds with various enzymes and receptors.

Interaction with Enzymes and Receptors (e.g., V600EBRAF, SIRT1, Kappa Opioid Receptor, Histone Deacetylase, Cyclooxygenase-2)

Cyclooxygenase-2 (COX-2): As previously mentioned, molecular docking studies have been instrumental in elucidating the interaction of benzothiazole and benzoxazole derivatives with the COX-2 enzyme. nih.govresearchgate.netnih.gov These studies help in understanding the structural requirements for potent and selective inhibition.

Kappa Opioid Receptor (KOR): The kappa opioid receptor is a target for the development of analgesics with a lower potential for abuse compared to mu-opioid receptor agonists. nih.gov Certain aminothiazole-derived morphinans have shown high affinity and agonist activity at the kappa opioid receptor. nih.gov Additionally, some imidazodiazepine derivatives have been identified as novel KOR ligands. nih.gov This suggests that the broader chemical space including benzoxazole derivatives might interact with this receptor.

Modulation of Key Cellular Pathways (e.g., Cell Proliferation)

The benzoxazole and benzothiazole cores are present in compounds that have been shown to affect cell proliferation, a key process in cancer. nih.govmdpi.com For example, certain 4H-benzo[d] nih.govnih.govoxazines have demonstrated inhibitory effects on the proliferation of various breast cancer cell lines. nih.gov The antiproliferative activity of some 2-(thio)ureabenzothiazoles has also been investigated in human liver, breast, and gastric cancer cell lines. mdpi.com

Non Biological Research Applications of 2 Methylthio Benzo D Oxazol 4 Amine

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

While specific, large-scale synthetic applications of 2-(Methylthio)benzo[d]oxazol-4-amine are not yet extensively documented in publicly available literature, its structural features strongly suggest its utility as a versatile building block in complex organic synthesis. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more elaborate molecular architectures.

The methylthio group at the 2-position of the benzoxazole (B165842) ring is a key feature that imparts significant synthetic potential. This group can act as a leaving group, allowing for nucleophilic substitution reactions. This reactivity is crucial for introducing a wide range of functional groups at this position. For instance, similar methylthio-substituted heterocyclic systems have been shown to undergo displacement by various nucleophiles. nih.gov Furthermore, the methylthio group can be oxidized to a methylsulfonyl group, which is an even better leaving group, thereby expanding the scope of possible substitution reactions.

The amino group at the 4-position on the benzene (B151609) ring offers another avenue for synthetic elaboration. This primary amine can undergo a wide array of classical reactions, including acylation, alkylation, and diazotization. Diazotization, followed by Sandmeyer or related reactions, would allow for the introduction of a variety of substituents, such as halogens, cyano, or hydroxyl groups, at the 4-position. These transformations would generate a library of new benzoxazole derivatives with diverse properties and potential applications.

The benzoxazole core itself is a stable aromatic system that can be further functionalized. The synthesis of various 2-substituted benzoxazoles is a well-established area of research, often starting from o-aminophenols. nih.govacs.orgrsc.orgnih.govorganic-chemistry.orgnih.gov The availability of this compound as a commercial building block simplifies the initial steps of such synthetic routes. bldpharm.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential ReagentsResulting Functionality
2-MethylthioNucleophilic SubstitutionAmines, Alcohols, ThiolsSubstituted 2-aminobenzoxazoles, 2-alkoxybenzoxazoles, 2-thioetherbenzoxazoles
2-MethylthioOxidationm-CPBA, Oxone®2-Methylsulfonylbenzoxazole
4-AminoAcylationAcyl chlorides, Anhydrides4-Amidobenzoxazoles
4-AminoAlkylationAlkyl halides4-(Alkylamino)benzoxazoles
4-AminoDiazotization/SubstitutionNaNO₂, HX then CuX4-Halobenzoxazoles, 4-Cyanobenzoxazoles, etc.

Application as Ligands in Coordination Chemistry

The structural motifs present in this compound make it a promising candidate for use as a ligand in coordination chemistry. The nitrogen atom of the oxazole (B20620) ring and the exocyclic amino group can both act as Lewis basic sites, capable of coordinating to metal ions. The sulfur atom of the methylthio group could also potentially participate in metal coordination, making the compound a potential multidentate ligand.

While there are no specific studies detailing the coordination chemistry of this compound, the broader class of benzoxazole and benzothiazole (B30560) derivatives has been explored for their ability to form stable complexes with a variety of transition metals. acs.org These complexes have been investigated for their catalytic activity, and potential applications in materials science.

The ability of this compound to act as a chelating ligand, binding to a metal center through two or more donor atoms, could lead to the formation of stable, well-defined metal complexes. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The electronic properties of the resulting metal complexes could be tuned by modifying the substituents on the benzoxazole ring, a process for which this compound is an ideal starting material.

Table 2: Potential Coordination Sites and Ligand Properties

Potential Donor AtomHard/Soft Character (HSAB Theory)Potential Metal Ion Partners
Oxazole NitrogenBorderlineCu(II), Zn(II), Pd(II), Pt(II)
Amino NitrogenHardFirst-row transition metals
Thioether SulfurSoftAg(I), Hg(II), Pd(II), Pt(II)

Potential in Advanced Materials Development (e.g., Polymers, Dyes)

The benzoxazole core is a known fluorophore, and derivatives of this heterocyclic system have been investigated for their applications in advanced materials, particularly as organic light-emitting diodes (OLEDs) and fluorescent dyes. nih.gov The extended π-system of the benzoxazole ring is responsible for its photophysical properties, which can be modulated by the introduction of various substituents.

The presence of an amino group and a methylthio group on the benzoxazole ring of this compound provides handles for tuning its electronic and photophysical properties. The amino group, being an electron-donating group, can enhance the fluorescence quantum yield and shift the emission wavelength. This makes the compound a potential scaffold for the development of novel dyes and fluorescent probes.

Furthermore, the reactive functional groups on this compound allow for its incorporation into polymeric structures. For example, the amino group could be used to create polyamides or polyimides containing the benzoxazole moiety. The resulting polymers could exhibit interesting thermal, mechanical, and photophysical properties, making them suitable for a range of applications in materials science. While specific examples of polymers or dyes derived from this compound are not yet reported, the general utility of benzoxazole derivatives in this field is well-established. mdpi.com

Perspectives and Future Research Directions

Exploration of Undiscovered Synthetic Pathways and Highly Efficient Protocols

The synthesis of benzoxazoles has been extensively studied, traditionally involving the condensation and cyclization of o-aminophenols with various electrophilic partners such as carboxylic acids, aldehydes, or acyl chlorides. nih.govnih.gov For 2-(Methylthio)benzo[d]oxazol-4-amine, a plausible starting point is the reaction of an appropriate 2,4-diaminophenol (B1205310) derivative. A key related synthesis involves reacting 2-aminophenols with carbon disulphide and potassium hydroxide (B78521) to form 2-mercaptobenzoxazoles, which can then be alkylated to yield 2-(methylthio) derivatives. nih.gov

Future research should pivot towards developing more efficient, sustainable, and versatile synthetic protocols. Key areas for exploration include:

Green Chemistry Approaches: The development of methods using non-toxic solvents, minimal energy input, and recyclable catalysts is paramount. Recent advancements have demonstrated the use of imidazolium (B1220033) chlorozincate ionic liquids supported on magnetic nanoparticles under solvent-free sonication conditions, which significantly accelerates reaction times and yields high-purity products with water as the only byproduct. nih.gov Applying such green methodologies to the synthesis of this compound from its precursors could offer substantial improvements in efficiency and environmental impact.

Catalyst Innovation: While various catalysts have been employed for benzoxazole (B165842) synthesis, the search for novel catalytic systems continues. researchgate.net Metal-free approaches, such as those using imidazolium chloride as a promoter, present an economical and environmentally friendly alternative to traditional metal catalysts. nih.gov Research into organocatalysis or novel nanocatalysts could uncover highly efficient pathways that avoid the cost and potential toxicity associated with heavy metals.

A summary of established and potential synthetic precursors for the benzoxazole ring is presented below.

Precursor 1 (o-Aminophenol Derivative)Precursor 2Reaction TypeReference
2-Aminophenol (B121084)Carboxylic AcidsCondensation/Cyclization nih.gov
2-AminophenolAldehydesOxidative Cyclization nih.gov
2-AminophenolAcyl ChloridesCondensation/Cyclization nih.gov
2-AminophenolCarbon DisulphideThionation/Cyclization nih.gov

Deeper Mechanistic Elucidation of Biological Effects at the Molecular Level

Benzoxazole derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, anti-Alzheimer's, and antimicrobial activities. nih.govnih.govresearchgate.net A critical future direction is to precisely identify the molecular initiating events and signaling pathways modulated by this compound.

Target Identification: Based on structurally similar compounds, several potential targets can be hypothesized. For instance, 2-substituted benzo[d]oxazol-5-amine derivatives have been identified as multi-target ligands for Alzheimer's disease, potently inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-beta aggregation. nih.gov Therefore, enzymatic assays for these targets would be a logical starting point. Other benzoxazoles have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov or act as agonists of the aryl hydrocarbon receptor (AhR), which in turn induces CYP1A1 gene expression and anticancer activity. nih.gov

Pathway Analysis: Should initial screening reveal bioactivity, subsequent studies must dissect the downstream cellular consequences. Techniques like Western blotting can be used to probe key signaling pathways, such as the JAK3/STAT5 pathway, which is inhibited by some benzoxazole derivatives to suppress T lymphocyte proliferation. researchgate.net

Molecular Modeling: In silico docking studies can provide valuable insights into the binding modes of this compound with hypothesized protein targets. nih.gov These computational models can predict critical interactions and guide the design of experiments to validate the mechanism, for example, through site-directed mutagenesis of the target protein.

Rational Design of Next-Generation Derivatives Based on Refined SAR Data

Systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a hit compound into a lead candidate. nih.gov For this compound, a focused medicinal chemistry campaign would be essential to optimize its potency, selectivity, and pharmacokinetic properties.

Future research should involve the synthesis of analog libraries with systematic modifications at three key positions:

The 2-(Methylthio) Group: The sulfur atom and methyl group can be modified to explore the impact of electronics and sterics. Replacing the methyl group with larger alkyl chains, cyclic fragments, or electron-withdrawing groups could significantly alter target engagement.

The 4-Amino Group: The position and nature of this substituent are critical. It can be acylated, alkylated, or incorporated into larger heterocyclic systems. Studies on related benzoxazines have shown that electron-donating groups on the benzene (B151609) ring can improve anticancer activity. mdpi.com

The Benzene Ring: Substitution at positions 5, 6, and 7 with various functional groups (e.g., halogens, methoxy (B1213986), nitro groups) would provide a comprehensive SAR map.

The goal is to generate robust SAR data, as exemplified by the development of benzoxazole-based NPY Y5 antagonists for obesity, where systematic modifications led to compounds with in vivo efficacy. nih.gov This refined data will enable the rational design of next-generation derivatives with superior therapeutic profiles.

Position of ModificationPotential ModificationsDesired OutcomeReference for Principle
C2-substituentVary alkyl chain, introduce aryl or heteroaryl groupsImprove potency, alter solubility nih.gov
C4-amino groupAcylation, alkylation, conversion to amideModulate target binding and ADME properties nih.gov
Benzene Ring (C5, C6, C7)Introduce electron-donating/withdrawing groupsEnhance activity, improve selectivity mdpi.com

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To accelerate the discovery process and gain a holistic understanding of the compound's biological effects, modern large-scale screening technologies are indispensable.

High-Throughput Screening (HTS): The initial step would involve submitting this compound and its early derivatives to HTS campaigns. nih.gov These campaigns utilize automated platforms to test thousands of compounds against a wide range of biological targets, such as enzymes and receptors, to quickly identify potential "hits" for various diseases. researchgate.netnih.gov This unbiased approach can uncover unexpected biological activities that would be missed by hypothesis-driven research alone.

Omics Technologies: For compounds that show significant activity in HTS, a deeper profiling using "omics" technologies is warranted. epa.gov

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels across the genome can reveal which genes and cellular pathways are affected by the compound.

Proteomics: This technology assesses changes in the levels and post-translational modifications of proteins, providing a functional snapshot of the cell's response.

Metabolomics: By measuring changes in small-molecule metabolites, researchers can understand the compound's impact on cellular metabolism.

Integrating these high-throughput methods, often referred to as systems biology or chemical biology profiling, provides a comprehensive signature of a compound's activity. rsc.org This allows for early identification of its mechanism of action, potential off-target effects, and biomarkers of response, thereby guiding more focused and efficient downstream development.

Q & A

Q. What are the established synthetic routes for 2-(methylthio)benzo[d]oxazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves cyclization of 4-amino-2-mercaptophenol derivatives with methyl isocyanate or methylating agents. For example, sodium hydroxide in DMF facilitates cyclization at 80–100°C, achieving yields of ~60–75% . Variations include substituting methyl iodide for methyl isocyanate, but this may reduce regioselectivity due to competing alkylation at the amine group. Column chromatography (e.g., silica gel with hexane/ethyl acetate) is critical for purification .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Look for aromatic protons (δ 7.2–7.5 ppm), amine protons (δ 8.7–9.0 ppm, broad), and methylthio group (δ 2.5–2.7 ppm, singlet) .
  • IR : Key peaks include N-H stretch (~3300 cm⁻¹), C=N/C-O (~1620–1650 cm⁻¹), and C-S (~680 cm⁻¹) .
  • HRMS : Molecular ion [M+H]+ at m/z 181.07 (calculated for C₈H₈N₂OS) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Standard assays include:
  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how are SAR studies designed?

  • Methodological Answer :
  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂ at the benzene ring) improves antimicrobial activity but may reduce solubility. Methylthio replacement with sulfonyl groups (-SO₂CH₃) enhances metabolic stability .
  • SAR Workflow :

Synthesize derivatives with systematic substituent variations.

Test in parallel assays (e.g., enzyme inhibition, cellular toxicity).

Use multivariate analysis (e.g., PCA) to correlate structure with activity .

Q. How can contradictory data on its anticancer activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Varying serum concentrations in cell culture (e.g., 5% vs. 10% FBS) alter compound bioavailability.
  • Metabolic Instability : Methylthio groups are prone to oxidation; use LC-MS to verify compound integrity during assays .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines .

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA gyrase. The methylthio group often occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

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